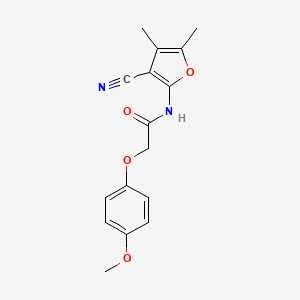![molecular formula C18H16N4OS B10867428 3-(furan-2-yl)-6-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10867428.png)
3-(furan-2-yl)-6-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-FURYL)-6-(4-ISOPROPYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYL)-6-(4-ISOPROPYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of appropriate triazole and thiadiazole precursors. One efficient method involves a one-pot catalyst-free procedure at room temperature, where dibenzoylacetylene reacts with triazole derivatives . This method provides excellent yields and is straightforward to implement.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-FURYL)-6-(4-ISOPROPYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield thiols or amines, and substitution reactions may introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-(2-FURYL)-6-(4-ISOPROPYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications, including:
Medicinal Chemistry: It has potential as an anti-cancer agent, particularly in targeting breast cancer cells through dual inhibition of PARP-1 and EGFR.
Materials Science: It can be used in the development of energetic materials due to its stability and detonation performance.
Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.
Wirkmechanismus
The mechanism of action of 3-(2-FURYL)-6-(4-ISOPROPYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, as an anti-cancer agent, it inhibits PARP-1 and EGFR, leading to the disruption of DNA repair and cell signaling pathways, ultimately inducing cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
3-(2-FURYL)-6-(4-ISOPROPYLSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific structural features and the combination of functional groups that confer distinct biological activities and chemical reactivity. Its ability to act as a dual inhibitor of PARP-1 and EGFR sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C18H16N4OS |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
3-(furan-2-yl)-6-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4OS/c1-12(2)14-8-5-13(6-9-14)7-10-16-21-22-17(15-4-3-11-23-15)19-20-18(22)24-16/h3-12H,1-2H3/b10-7+ |
InChI-Schlüssel |
UOMOVTOWSYZSCX-JXMROGBWSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [(4Z)-4-{1-[(3-ethoxypropyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10867353.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(2,5-dimethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10867357.png)

![2-(2-methoxyphenoxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10867362.png)
![Methyl 5-chloro-3-[(thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10867365.png)
![2-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazole-5-carboxylic acid](/img/structure/B10867368.png)
![10-(4-chlorobenzyl)-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867373.png)

![2-[2-(morpholin-4-yl)-2-oxoethyl]thieno[2,3-d][1,2]thiazol-3(2H)-one 1,1-dioxide](/img/structure/B10867378.png)

![N-(4-methylpyrimidin-2-yl)-4-[(phenylcarbamoyl)amino]benzenesulfonamide](/img/structure/B10867388.png)
![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[4-[[[3-(methoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino]thioxomethyl]-3-methyl-1-piperazinyl]-4-oxo-3-quinolinecarboxylic acid](/img/structure/B10867390.png)
![5-(3,4-dimethoxyphenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10867397.png)
![1-Phenyl-4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-yl acetate](/img/structure/B10867407.png)
